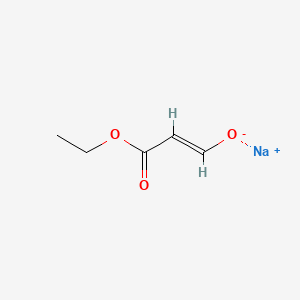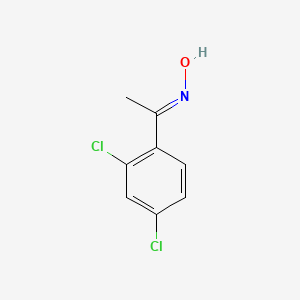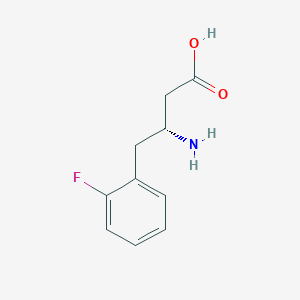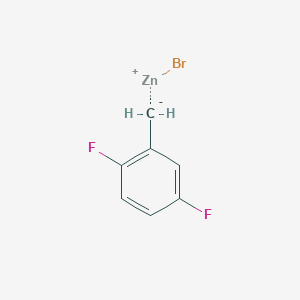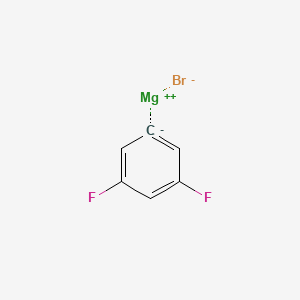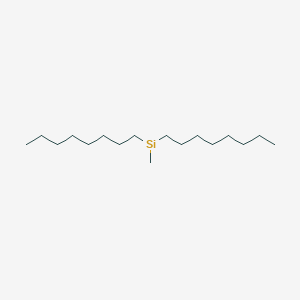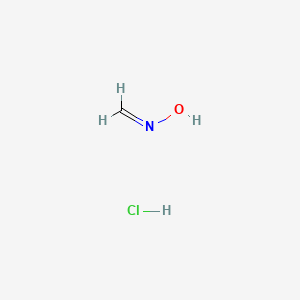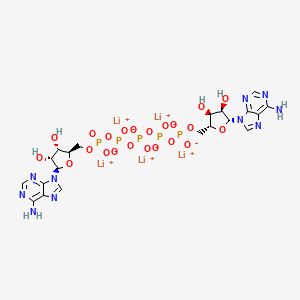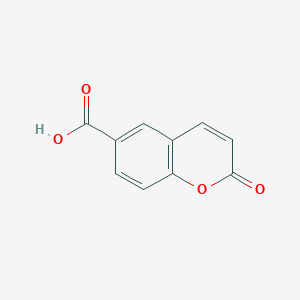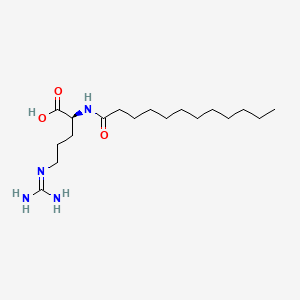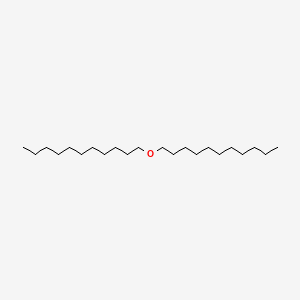
3-吗啉-4-基苯腈
描述
3-Morpholin-4-ylbenzonitrile is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da .
Molecular Structure Analysis
The molecular structure of 3-Morpholin-4-ylbenzonitrile consists of a morpholine ring attached to a benzonitrile group . The morpholine ring is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .Physical And Chemical Properties Analysis
3-Morpholin-4-ylbenzonitrile has a molecular formula of C11H12N2O and an average mass of 188.226 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .科学研究应用
帕金森病研究
3-吗啉-4-基苯腈: 已被鉴定为LRRK2激酶的有效抑制剂 . 这种酶与帕金森病 (PD) 有遗传联系,特别是G2019S突变,它会增加激酶活性并与该疾病相关 . 该化合物选择性抑制LRRK2的能力使其成为开发PD治疗方法的宝贵工具。
激酶选择性分析
该化合物已用于发现和优化新型LRRK2抑制剂系列。 它在提高激酶组选择性方面起着至关重要的作用,特别是使用替代晶体学方法 . 这有助于识别具有最小脱靶效应的化合物,这对于药物安全性至关重要。
神经药理学
由于其脑渗透特性,3-吗啉-4-基苯腈在神经药理学研究中发挥着重要作用 . 它可以穿过血脑屏障,使其成为研究中枢神经系统 (CNS) 药效动力学和潜在治疗神经疾病的候选药物。
分子封装/识别
该化合物在分子封装和识别领域具有潜在的应用。 它可以被整合到具有大环受体(如环糊精、杯芳烃和间苯二酚树脂)的分子组装体中,这些受体以其形成主客体复合物的能力而闻名 . 这种特性在设计药物递送系统和理解分子相互作用方面很有用。
化学催化
3-吗啉-4-基苯腈的结构特征使其成为催化体系的一部分。 当与卟啉框架集成时,它可以促进仿生反应和催化的发展 . 这在合成复杂有机化合物中尤为重要。
传感器件
由于其独特的结构特性,3-吗啉-4-基苯腈可用于构建传感器装置。 这些装置可以检测特定化学或生物物质,该化合物在这些传感器中的作用可能导致诊断技术方面的进步 .
仿生研究
该化合物与各种生物模拟物相互作用的能力使其成为仿生研究中的一项宝贵资产。 它可以帮助理解生命的基本过程,并开发模仿生物系统的材料 .
药物开发
最后,3-吗啉-4-基苯腈在药物开发过程中起着至关重要的作用。 它在药物合成中发挥作用,特别是针对激酶的药物,这一点至关重要。 它通过允许精确靶向与疾病相关的酶,有助于创建更有效和更安全的药物 .
安全和危害
属性
IUPAC Name |
3-morpholin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDPCPTEDSJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427629 | |
| Record name | 3-morpholin-4-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204078-31-9 | |
| Record name | 3-morpholin-4-ylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


